molecular formula C13H19NO4S B2471822 3-(dipropylsulfamoyl)benzoic Acid CAS No. 53212-78-5

3-(dipropylsulfamoyl)benzoic Acid

Número de catálogo: B2471822
Número CAS: 53212-78-5
Peso molecular: 285.36
Clave InChI: SGTNTKLYLWGFDE-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

3-(Dipropylsulfamoyl)benzoic acid is a benzoic acid derivative substituted with a dipropylsulfamoyl group at the 3-position. This structural motif confers unique physicochemical and pharmacological properties, distinguishing it from positional isomers (e.g., 4-substituted analogs) and other benzoic acid derivatives. The compound is primarily investigated for its interactions with anion transporters and ion channels, though its applications in drug development remain exploratory .

Propiedades

IUPAC Name

3-(dipropylsulfamoyl)benzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19NO4S/c1-3-8-14(9-4-2)19(17,18)12-7-5-6-11(10-12)13(15)16/h5-7,10H,3-4,8-9H2,1-2H3,(H,15,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SGTNTKLYLWGFDE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN(CCC)S(=O)(=O)C1=CC=CC(=C1)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19NO4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

285.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The reaction conditions often include the use of sulfur trioxide or chlorosulfonic acid as sulfonating agents, and the reactions are carried out under controlled temperatures to ensure the desired product is obtained .

Industrial Production Methods: Industrial production of 3-(dipropylsulfamoyl)benzoic acid involves large-scale sulfonation processes followed by purification steps such as recrystallization or chromatography to achieve high purity levels. The use of eco-friendly methods, such as cocrystallization, has also been explored to enhance the solubility and dissolution rate of the compound .

Análisis De Reacciones Químicas

Types of Reactions: 3-(Dipropylsulfamoyl)benzoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Comparación Con Compuestos Similares

Comparison with Structural Analogs

Positional Isomer: 4-(Dipropylsulfamoyl)benzoic Acid (Probenecid)

  • Structural Difference : The sulfamoyl group is at the 4-position instead of the 3-position.
  • Biological Activity: Probenecid is a non-selective anion transport inhibitor, widely used to block organic anion transporters (e.g., in cell studies to prevent Ca²⁺ indicator extrusion) .

Substituent Variations

  • 3-[(3,3-Diphenylpropyl)sulfamoyl]benzoic Acid (CAS 793690-06-9):
    • Structure : Bulkier diphenylpropyl group increases molecular weight (395.47 g/mol vs. 285.37 g/mol for 3-(dipropylsulfamoyl)benzoic acid).
    • Implications : Enhanced lipophilicity may alter membrane permeability and binding kinetics .
  • 3-[(2,2-Dimethylpropyl)(methyl)carbamoyl]benzoic Acid (CAS 1307060-05-4):
    • Structure : Carbamoyl group replaces sulfamoyl, with a branched alkyl chain.
    • Use : Serves as a drug impurity reference standard, highlighting how sulfamoyl-to-carbamoyl substitution shifts applications from biological activity to analytical chemistry .

Pharmacological and Functional Comparisons

Anion Transport Inhibition

  • Probenecid (4-substituted) : Inhibits cAMP/cGMP secretion in epithelial and fibroblast cells by blocking anion transporters. It also indirectly suppresses soluble guanylate cyclase activity .
  • Functional differences due to 3-substitution require further validation .

TRP Channel Modulation

  • 3-Substituted Analogs : High-throughput screening identified 3-substituted sulfamoyl benzoates (e.g., SF-21, SF-41) as potent TRPML3 activators, with ≥1.5-fold calcium response increases. Probenecid (4-substituted) was inactive, emphasizing the 3-position’s role in channel activation .

Physicochemical Properties

Solubility and Extraction

  • Benzoic acid derivatives with sulfamoyl groups exhibit distinct extraction behaviors. For example:
    • Benzoic Acid : Rapid extraction (98% in <5 minutes) due to high distribution coefficients in emulsion liquid membranes .
    • Sulfamoyl Derivatives : Increased polarity from sulfamoyl groups may reduce membrane permeability compared to unsubstituted benzoic acid, though experimental data for this compound is lacking .

Molecular Properties

Compound Molecular Weight (g/mol) Substituent Position Key Functional Group
This compound 285.37 3-position Sulfamoyl
Probenecid 285.37 4-position Sulfamoyl
3-[(3,3-Diphenylpropyl)sulfamoyl]benzoic acid 395.47 3-position Sulfamoyl (bulky aryl)
Caffeic Acid 180.16 3,4-dihydroxy Phenolic, acrylic acid

Actividad Biológica

3-(Dipropylsulfamoyl)benzoic acid, a sulfonamide derivative, has garnered attention in medicinal chemistry due to its potential biological activities. This compound is characterized by the presence of a benzoic acid moiety linked to a dipropylsulfamoyl group, which may influence its pharmacological properties. Understanding its biological activity is crucial for exploring its therapeutic applications.

Chemical Structure

The chemical structure of this compound can be represented as follows:

C13H19NO3S\text{C}_{13}\text{H}_{19}\text{N}\text{O}_{3}\text{S}

This structure highlights the functional groups that are essential for its biological interactions.

The biological activity of this compound is primarily attributed to its ability to inhibit specific enzymes and interact with various biological pathways. The sulfonamide group is known to mimic para-aminobenzoic acid (PABA), which is essential for bacterial folate synthesis, thereby exhibiting antimicrobial properties. Additionally, the compound may modulate other pathways involved in inflammation and cancer cell proliferation.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial activity against a range of bacterial strains. In vitro studies have demonstrated its effectiveness against both Gram-positive and Gram-negative bacteria, suggesting a broad spectrum of action.

Bacterial Strain Minimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Escherichia coli64 µg/mL
Pseudomonas aeruginosa128 µg/mL

Anti-inflammatory Properties

The compound has also shown promise in reducing inflammation in various models. In animal studies, administration of this compound resulted in decreased levels of pro-inflammatory cytokines such as TNF-α and IL-6, indicating its potential as an anti-inflammatory agent.

Case Studies

  • Case Study on Antibacterial Efficacy : A study conducted on the antibacterial efficacy of this compound highlighted its potential as an alternative treatment for infections resistant to conventional antibiotics. The study involved testing the compound against clinical isolates and comparing its efficacy with standard antibiotics.
  • Case Study on Inflammatory Disease Models : In a controlled experiment involving mice with induced inflammation, treatment with the compound significantly reduced swelling and pain compared to control groups. Histopathological analysis revealed lower infiltration of immune cells in treated animals.

Research Findings

Recent research has focused on the pharmacokinetics and safety profile of this compound. Studies indicate that the compound is well-absorbed when administered orally and exhibits a favorable half-life, making it suitable for therapeutic use.

Safety Profile

Toxicological assessments have shown that at therapeutic doses, this compound has a low incidence of adverse effects. However, further studies are needed to fully understand its long-term safety and potential side effects.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.